Cas no 1805190-86-6 (Ethyl 3-bromo-6-cyano-2-nitrobenzoate)

エチル3-ブロモ-6-シアノ-2-ニトロ安息香酸エステル(Ethyl 3-bromo-6-cyano-2-nitrobenzoate)は、多機能な芳香族化合物であり、有機合成において重要な中間体として利用されます。分子内にブロモ基、シアノ基、ニトロ基という三つの反応性官能基を有しており、これらを利用した逐次的な官能基変換が可能です。特に、パラジウム触媒を用いたカップリング反応や求核置換反応の基質として優れた特性を示します。高い純度と安定性を備えており、医薬品や機能性材料の合成におけるキーインターメディエートとしての応用が期待されます。結晶性が良好なため、精製や取り扱いが容易という特長もあります。

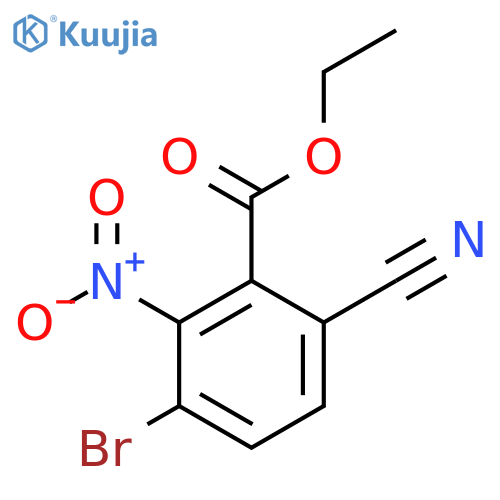

1805190-86-6 structure

商品名:Ethyl 3-bromo-6-cyano-2-nitrobenzoate

CAS番号:1805190-86-6

MF:C10H7BrN2O4

メガワット:299.077581644058

CID:4948342

Ethyl 3-bromo-6-cyano-2-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-6-cyano-2-nitrobenzoate

-

- インチ: 1S/C10H7BrN2O4/c1-2-17-10(14)8-6(5-12)3-4-7(11)9(8)13(15)16/h3-4H,2H2,1H3

- InChIKey: MYXGWBYGQCXBGE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C#N)C(C(=O)OCC)=C1[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 359

- トポロジー分子極性表面積: 95.9

- 疎水性パラメータ計算基準値(XlogP): 2.4

Ethyl 3-bromo-6-cyano-2-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017115-1g |

Ethyl 3-bromo-6-cyano-2-nitrobenzoate |

1805190-86-6 | 97% | 1g |

1,475.10 USD | 2021-06-18 |

Ethyl 3-bromo-6-cyano-2-nitrobenzoate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1805190-86-6 (Ethyl 3-bromo-6-cyano-2-nitrobenzoate) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量